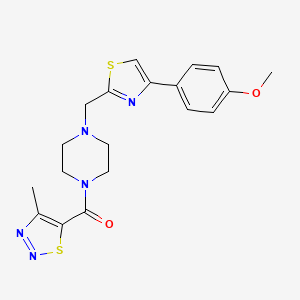![molecular formula C15H18N4O2S B2737234 N-cyclopentyl-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896331-34-3](/img/structure/B2737234.png)
N-cyclopentyl-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C15H18N4O2S and its molecular weight is 318.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Insecticidal Assessment
A study focused on synthesizing various heterocycles, such as pyrrole, pyridine, coumarin, thiazole, and others, incorporating a thiadiazole moiety for assessing their insecticidal properties against the cotton leafworm, Spodoptera littoralis. These compounds were identified through several analytical techniques and tested for their insecticidal efficacy, indicating potential applications in agriculture for pest control (Fadda et al., 2017).
Antimicrobial Activity
Another research area involves the synthesis of new heterocycles incorporating an antipyrine moiety to evaluate their antimicrobial properties. This study explored the creation of compounds such as coumarin, pyridine, pyrrole, and thiazole, assessing their efficacy as antimicrobial agents, which suggests potential applications in developing new antimicrobial drugs (Bondock et al., 2008).
Discovery and Characterization of Novel Insecticides
Research has also led to the discovery of sulfoxaflor, a novel insecticide targeting sap-feeding pests. This compound, from the sulfoximines class, exhibits broad-spectrum efficacy against various sap-feeding insects, offering an alternative to existing insecticide classes and addressing resistance issues (Zhu et al., 2011).
Synthesis and Biological Activity of Novel Compounds
The synthesis of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides has been reported, indicating potential anticancer and antibacterial applications. These compounds have shown specific activity against non-small cell lung and CNS cancer cell lines, suggesting their relevance in cancer research (Berest et al., 2011).
Synthesis and Biochemical Impacts of Sulfonamide Derivatives
A novel series of bioactive sulfonamide thiazole derivatives was synthesized for potential use as insecticidal agents against the cotton leafworm, Spodoptera littoralis. The study involved synthesizing a range of heterocyclic compounds, analyzing their structures, and investigating their toxicological and biochemical parameters, which demonstrates the role of these compounds in developing new insecticidal solutions (Soliman et al., 2020).
Propiedades
IUPAC Name |
N-cyclopentyl-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-10-6-7-19-12(8-10)17-14(18-15(19)21)22-9-13(20)16-11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCZWTLQGWJIEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-amino-6-(benzo[d][1,3]dioxol-5-ylmethyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2737153.png)

![4-[(3-Fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2737156.png)
![N-[(5-Chloropyridin-2-yl)methyl]-2-methylpropan-1-amine;dihydrochloride](/img/structure/B2737159.png)
![N-(4-((4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2737161.png)
![lithium(1+) ion 4-[(3-hydroxypyrrolidin-1-yl)methyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B2737162.png)
![3-Phenyl-6-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]pyridazine](/img/structure/B2737163.png)
![3-[3-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one hydrochloride](/img/structure/B2737166.png)
![9-(4-butylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2737167.png)
![N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2737168.png)

![(3-((6-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2737171.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2737173.png)
